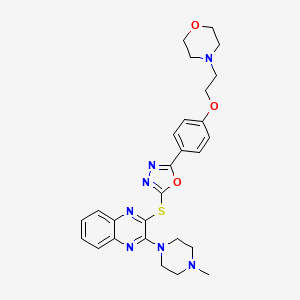
2-Ethylhexyl acetate-d17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl acetate-d17 is a deuterium-labeled version of 2-Ethylhexyl acetate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylhexyl acetate-d17 is synthesized by incorporating deuterium into 2-Ethylhexyl acetate. The process involves the esterification of 2-Ethylhexanol with acetic acid in the presence of a deuterium source. The reaction is typically carried out under reflux conditions with a suitable catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl acetate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Produces 2-Ethylhexanoic acid.
Reduction: Yields 2-Ethylhexanol.
Substitution: Results in various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl acetate-d17 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Drug Development: Used as a tracer for quantitation during the drug development process.
Metabolic Studies: Helps in studying the metabolic pathways of drugs by tracking the deuterium-labeled compound.
Pharmacokinetic Studies: Used to investigate the pharmacokinetic profiles of drugs.
Industrial Applications: Employed in the production of various resins and polymers.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl acetate-d17 involves its role as a tracer in scientific research. The deuterium label allows for the precise tracking of the compound in various biological and chemical systems. This helps in understanding the metabolic and pharmacokinetic profiles of drugs. The molecular targets and pathways involved depend on the specific application and the system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl acetate: The non-deuterated version of the compound.
Octyl acetate: Another ester with similar properties but different alkyl chain length.
2-Ethylhexanol: The alcohol precursor used in the synthesis of 2-Ethylhexyl acetate.
Uniqueness
2-Ethylhexyl acetate-d17 is unique due to the incorporation of deuterium, which significantly alters its physical and chemical properties. This makes it an invaluable tool in scientific research, particularly in drug development and metabolic studies .
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
189.37 g/mol |
IUPAC-Name |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D |
InChI-Schlüssel |
WOYWLLHHWAMFCB-PFUYVGSFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C |
Kanonische SMILES |
CCCCC(CC)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)

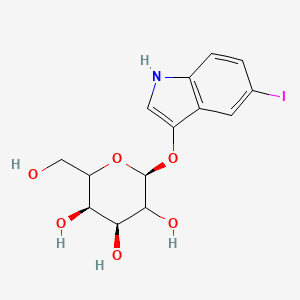
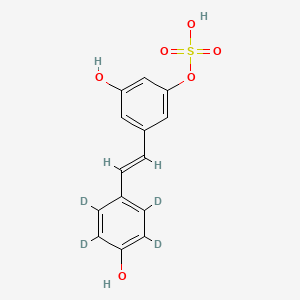
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

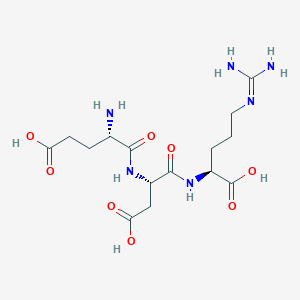
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
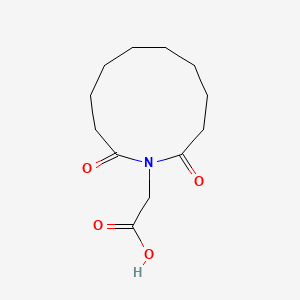

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
